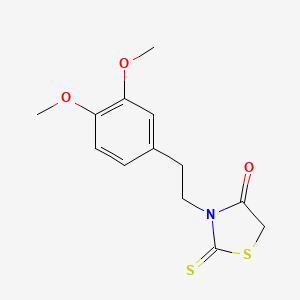

Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Vue d'ensemble

Description

Rhodanine, 3-(3,4-dimethoxyphenethyl)- is a chemical compound with the linear formula C13H15NO3S2 . It is a unique chemical that has been studied for various applications.

Synthesis Analysis

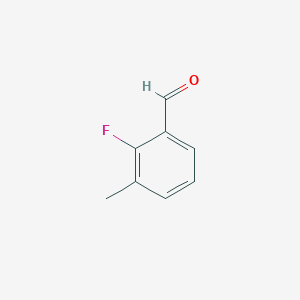

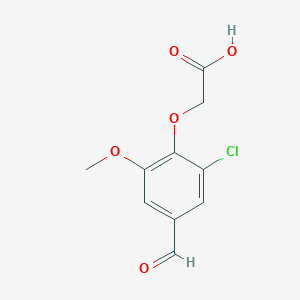

The synthesis of similar Rhodanine derivatives involves the condensation of aromatic aldehydes (like vanillin and 4-methoxy benzaldehyde) in the presence of glacial acetic acid .Molecular Structure Analysis

The molecular structure of Rhodanine, 3-(3,4-dimethoxyphenethyl)- is characterized by the molecular formula C13H15NO3S2 . The compound has a molecular weight of 297.4 g/mol . The IUPAC name for this compound is 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one .Physical And Chemical Properties Analysis

The physical and chemical properties of Rhodanine, 3-(3,4-dimethoxyphenethyl)- include a molecular weight of 297.4 g/mol . The compound has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .Applications De Recherche Scientifique

Antibacterial Properties

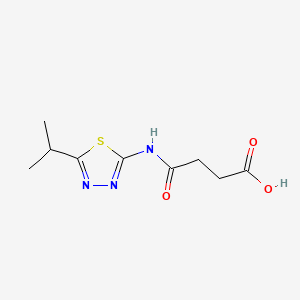

Rhodanine derivatives, including those with 3-(3,4-dimethoxyphenethyl) substitutions, have been investigated for their antibacterial properties. A study by Tejchman et al. (2017) synthesized rhodanine 3-carboxyalkanoic acid derivatives and screened them for antibacterial activity. They found that these derivatives exhibited bacteriostatic or bactericidal activity against Gram-positive bacterial strains, although they lacked activity against Gram-negative bacterial strains and yeast strains (Tejchman et al., 2017).

Drug Discovery and Medicinal Chemistry

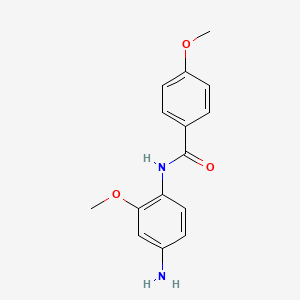

Rhodanine is recognized as a privileged heterocycle in medicinal chemistry, with developments in drug-like molecules exhibiting various biological activities. Kaminskyy et al. (2017) highlighted the significance of rhodanines, especially 5-ene-rhodanines, in drug discovery. They reviewed synthetic protocols for rhodanines, their biological activity, biotargets, and modes of action (Kaminskyy, Kryshchyshyn, & Lesyk, 2017). Tomašič and Mašič (2009) also emphasized the chemical versatility of rhodanine-based compounds, stating that due to various possibilities for chemical derivatization, these compounds will likely remain a key scaffold in drug discovery (Tomašič & Mašič, 2009).

Applications in Solar Cells

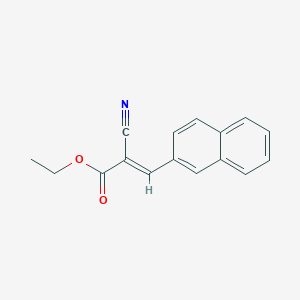

Gudeika et al. (2020) explored compounds with dimethoxy-substituted triphenylamino groups and fragments of cyanoacrylic acid or rhodanine-3-acetic acid. They investigated their optical, thermal, and electrochemical properties, finding that the derivative containing a rhodanine-3-acetic acid fragment exhibited promising power conversion efficiency in dye-sensitized solar cells (Gudeika et al., 2020).

Propriétés

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-19-13(14)18/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSZXGHWVPFNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)CSC2=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302377 | |

| Record name | Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |

CAS RN |

23522-20-5 | |

| Record name | Rhodanine,4-dimethoxyphenethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)

![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)